Clomipramine D3
CAS No.: 136765-29-2
Cat. No.: VC0196396
Molecular Formula: C19H23ClN2
Molecular Weight: 317.9 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 136765-29-2 |
---|---|
Molecular Formula | C19H23ClN2 |
Molecular Weight | 317.9 g/mol |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Standard InChI | InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3 |
Standard InChI Key | GDLIGKIOYRNHDA-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
SMILES | CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Appearance | Powder |
Chemical Properties and Structure
Clomipramine D3 is a deuterated form of clomipramine, where three hydrogen atoms are replaced by deuterium (heavy hydrogen) atoms. This substitution occurs specifically on one of the N-methyl groups, resulting in a trideuteriomethyl moiety.
Basic Chemical Information
The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Name | 3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Molecular Formula | C₁₉H₂₀D₃ClN₂ |
Molecular Weight | 317.87 g/mol |
CAS Number | 136765-29-2 |
LogP | 4.55830 |
PSA | 18.51000 |
As indicated in the chemical information, Clomipramine D3 maintains the same structural backbone as the parent compound clomipramine but incorporates three deuterium atoms in place of hydrogen atoms in the N-methyl group . This strategic deuteration provides the compound with unique mass spectrometric properties while preserving the chemical behavior similar to non-deuterated clomipramine.
Structural Characteristics
Clomipramine D3 features a tricyclic structure with a seven-membered dibenzoazepine ring system, a characteristic chlorine substitution at position 3, and a three-carbon aminoalkyl side chain terminating in a dimethylamino group (with one methyl group being trideuterated) . This structural configuration is consistent with the tricyclic antidepressant class of compounds to which clomipramine belongs.
The IUPAC name for this compound is 3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine, which precisely describes its molecular structure . The deuterium labeling is specifically situated on one of the terminal methyl groups connected to the nitrogen atom.
Analytical Applications
Clomipramine D3 serves as a crucial analytical tool in various scientific and medical applications, particularly as an internal standard for quantitative analysis.
Role as Internal Standard
In analytical chemistry, deuterated compounds like Clomipramine D3 are extensively used as internal standards due to their nearly identical chemical behavior to the non-deuterated analytes while having distinguishable mass spectrometric properties. This makes them ideal for quantitative analysis using mass spectrometry-based techniques.
Clomipramine D3 is specifically used as a stable labeled internal standard to track and compensate for the parent compound during processing and extraction from plasma . This is particularly important in bioanalytical methods where accuracy and precision are paramount. By adding a known amount of the deuterated internal standard to samples, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response.
Mass Spectrometry Parameters
The mass spectrometric detection parameters for Clomipramine D3 have been well-established for various analytical methods. The following table shows typical Multiple Reaction Monitoring (MRM) transitions and related parameters used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods:
Parameter | Value |
---|---|
Retention Time (min) | 3.22 |
Declustering Potential (V) | 41 |
Entrance Potential (V) | 5.5 |
Collision Cell Entry Potential (V) | 16 |
Precursor Ion (Q1) Mass (Da) | 318.1 |
Product Ion (Q3) MRM 1 (Da) | 89.1 |
Collision Energy (V) for MRM 1 | 27 |
Product Ion (Q3) MRM 2 (Da) | 61.1 |
Collision Energy (V) for MRM 2 | 55 |
These parameters are critical for the specific and sensitive detection of Clomipramine D3 in complex biological matrices . The unique mass transitions (318.1 → 89.1 and 318.1 → 61.1) allow for differentiation from the non-deuterated clomipramine, which has transitions at 315.1 → 86.1 and 315.1 → 58.1.
Specification | Details |
---|---|
Concentration | 100 μg/mL (as free base) |
Solvent | Methanol |
Package Size | 1 mL/ampoule |
Chemical Formula (with HCl) | C19H20ClD3N2 · HCl |
Molecular Weight (with HCl) | 354.33 g/mol |
Storage Condition | 2-8°C (refrigerated) |
Research Methodologies
The application of Clomipramine D3 in research has led to the development of various analytical methodologies that leverage its unique properties.
Extraction Techniques
Research involving Clomipramine D3 has established effective extraction protocols for isolating clomipramine and its metabolites from biological matrices. These typically include liquid-liquid extraction followed by flash freezing under dry ice bath conditions . Such methods have reported mean recovery rates of approximately 62-63% for clomipramine and N-desmethylclomipramine .
The addition of Clomipramine D3 before extraction allows for compensation of any losses during the extraction process, thereby improving the accuracy of the analytical results.
Chromatographic Methods
Various chromatographic methods have been developed for the separation and analysis of clomipramine and related compounds using Clomipramine D3 as an internal standard. These methods typically employ:
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Reversed-phase gradient chromatography conditions
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Selective column chemistries optimized for basic compounds
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Mobile phase compositions that enhance separation while minimizing matrix effects
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Optimized flow rates and temperature conditions for efficient separation
These methods allow for the simultaneous determination of clomipramine and its active metabolite N-desmethylclomipramine in human plasma with high selectivity and sensitivity .
Analytical Challenges and Solutions
The use of Clomipramine D3 as an internal standard addresses several analytical challenges encountered in the quantification of clomipramine in various matrices.
Matrix Effects and Interferences
Biological matrices such as plasma, serum, and urine can introduce significant interferences and matrix effects in the analysis of pharmaceuticals. Clomipramine D3, with its nearly identical chemical behavior to clomipramine but distinct mass spectrometric properties, provides an effective means to compensate for these effects .
By adding Clomipramine D3 to samples prior to extraction and processing, analysts can correct for matrix-dependent variations in extraction efficiency, ionization suppression or enhancement, and other analytical interferences that might otherwise compromise the accuracy of results.
Interconversion Phenomena
A particularly challenging aspect of clomipramine analysis is the potential for interconversion between the parent compound and its metabolite N-desmethylclomipramine. Research using Clomipramine D3 and N-Desmethyl Clomipramine D3 as internal standards has demonstrated that this interconversion can impact bioequivalence studies and therapeutic drug monitoring .
The use of stable labeled internal standards like Clomipramine D3 has been instrumental in tracking and quantifying these interconversion processes, leading to improved understanding of the pharmacokinetics and metabolism of clomipramine . This research has highlighted the advantages of liquid chromatography with tandem mass spectrometry over other techniques such as liquid chromatography with ultraviolet detection for investigating such complex pharmaceutical behaviors.
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